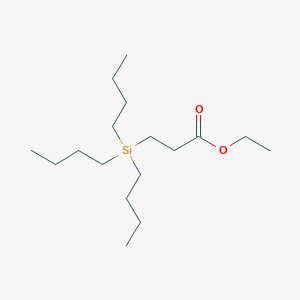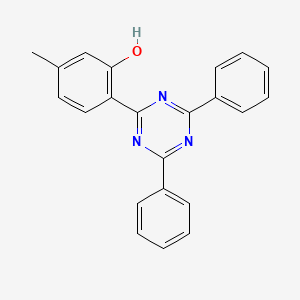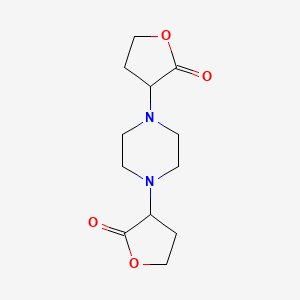
Ethyl 3-(tributylsilyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(tributylsilyl)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tributylsilyl group attached to the propanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(tributylsilyl)propanoate typically involves the reaction of ethyl propanoate with a tributylsilyl reagent under specific conditions. One common method is the silylation of ethyl propanoate using tributylchlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction proceeds as follows:
C2H5COOCH2CH3+Bu3SiCl→C2H5COOCH2CH2SiBu3+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(tributylsilyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Ethyl propanoate and tributylsilanol.
Oxidation: Propanoic acid and tributylsilanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(tributylsilyl)propanoate has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(tributylsilyl)propanoate can be compared with other similar compounds such as:
Ethyl 3-(trimethylsilyl)propanoate: Similar structure but with a trimethylsilyl group instead of a tributylsilyl group. The bulkiness of the silyl group affects the reactivity and steric hindrance.
Ethyl propanoate: Lacks the silyl group, making it less versatile in synthetic applications.
Tributylsilyl derivatives: Other compounds with tributylsilyl groups attached to different functional groups, exhibiting varying reactivity and applications.
This compound stands out due to its unique combination of the ester and silyl functionalities, making it a valuable compound in various fields of research and industry.
Eigenschaften
| 137787-38-3 | |
Molekularformel |
C17H36O2Si |
Molekulargewicht |
300.6 g/mol |
IUPAC-Name |
ethyl 3-tributylsilylpropanoate |
InChI |
InChI=1S/C17H36O2Si/c1-5-9-13-20(14-10-6-2,15-11-7-3)16-12-17(18)19-8-4/h5-16H2,1-4H3 |
InChI-Schlüssel |
KYGMGLVTUPJOQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si](CCCC)(CCCC)CCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14264567.png)


![1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14264585.png)

![[(1S,2S)-2-propylcyclopropyl]methanol](/img/structure/B14264620.png)
